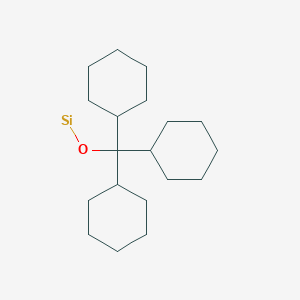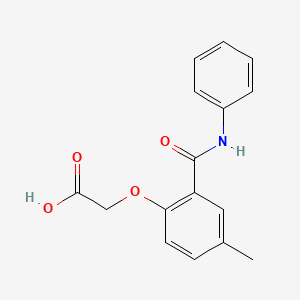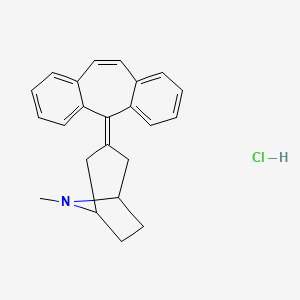
Butyrophenone, 4-morpholino-2',4',6'-trimethoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is a chemical compound that belongs to the butyrophenone class This class of compounds is known for its diverse applications, particularly in the field of medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride typically involves the reaction of a butyrophenone derivative with morpholine and trimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the hydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on dopamine receptors, particularly the D2 receptor, which plays a crucial role in the regulation of neurotransmission. By modulating these receptors, the compound can influence various physiological processes, including mood, cognition, and motor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.
Droperidol: Another butyrophenone compound used for its antiemetic and sedative properties.
Bromperidol: A first-generation antipsychotic similar to haloperidol.
Uniqueness
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenone derivatives. The presence of morpholino and trimethoxy groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
35535-29-6 |
|---|---|
Formule moléculaire |
C17H26ClNO5 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
4-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)5-4-6-18-7-9-23-10-8-18;/h11-12H,4-10H2,1-3H3;1H |
Clé InChI |
DWXAPHYWKQFGGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCOCC2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)










